cis-Pterostilbene
Overview
Description
cis-Pterostilbene is a naturally occurring polyphenolic compound belonging to the stilbene family. It is a dimethyl ether derivative of resveratrol and is predominantly found in blueberries, grapes, and other small fruits. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Pterostilbene typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 4-hydroxybenzaldehyde.
Wittig Reaction: The key step involves a Wittig reaction, where the aldehyde is converted to the corresponding stilbene using a phosphonium ylide.
Hydrogenation: The resulting trans-stilbene is then subjected to hydrogenation to obtain the cis isomer.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
cis-Pterostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrostilbene derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbene derivatives.
Substitution: Halogenated stilbene derivatives.
Scientific Research Applications
cis-Pterostilbene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: Studies have shown its potential in modulating cellular pathways and gene expression.
Medicine: It exhibits promising anticancer, antidiabetic, and neuroprotective properties.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of cis-Pterostilbene involves several molecular targets and pathways:
Antioxidant Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
cis-Pterostilbene is often compared with other stilbenes, such as resveratrol and trans-Pterostilbene:
Resveratrol: While resveratrol is well-known for its health benefits, this compound has better bioavailability and stability.
trans-Pterostilbene: The trans isomer is more stable and exhibits stronger biological activity compared to the cis isomer.
Similar Compounds
Resveratrol: A natural polyphenol found in grapes and red wine.
trans-Pterostilbene: The trans isomer of Pterostilbene with higher stability.
Piceatannol: Another stilbene derivative with potent biological activities.
Properties
IUPAC Name |
4-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUZFDZJKSGMX-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=CC=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441351-32-2 | |
Record name | Pterostilbene, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441351322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PTEROSTILBENE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBS8JQ0T3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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